molecular formula C24H29NO3 B4019389 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B4019389
M. Wt: 379.5 g/mol
InChI Key: SWIKVJMRUKCDKY-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and naphthalene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while naphthalene is a polycyclic aromatic hydrocarbon

Preparation Methods

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves multiple steps. One common method starts with the preparation of adamantan-1-ol, which is then reacted with ethylene oxide to form 2-(adamantan-1-yloxy)ethanol. This intermediate is further reacted with 3-methoxynaphthalene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product .

Chemical Reactions Analysis

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The naphthalene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions make the compound a candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar compounds to N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE include:

The uniqueness of this compound lies in its combination of adamantane and naphthalene structures, which confer both stability and potential biological activity.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-12-20-5-3-2-4-19(20)11-21(22)23(26)25-6-7-28-24-13-16-8-17(14-24)10-18(9-16)15-24/h2-5,11-12,16-18H,6-10,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIKVJMRUKCDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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